2-butyl-1-(4-fluorobenzyl)-1H-benzimidazole
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Overview
Description
2-butyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole is a compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This specific compound features a butyl group and a fluorophenylmethyl group attached to the benzodiazole core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-butyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Scientific Research Applications
2-butyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-butyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-butyl-1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazole
- 2-butyl-1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazole
- 2-butyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole
Uniqueness
2-butyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole is unique due to the presence of the fluorine atom in the phenylmethyl group. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C18H19FN2 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-butyl-1-[(4-fluorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C18H19FN2/c1-2-3-8-18-20-16-6-4-5-7-17(16)21(18)13-14-9-11-15(19)12-10-14/h4-7,9-12H,2-3,8,13H2,1H3 |
InChI Key |
RJSKVJFZWROHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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